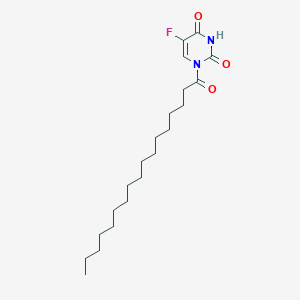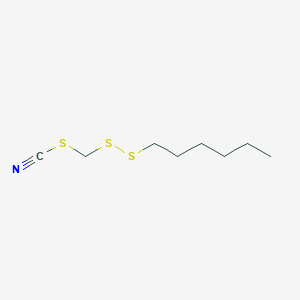
(Hexyldisulfanyl)methyl thiocyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Hexyldisulfanyl)methyl thiocyanate is an organic compound with the molecular formula C_8H_15NS_3 It is characterized by the presence of a thiocyanate group (-SCN) attached to a (hexyldisulfanyl)methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (hexyldisulfanyl)methyl thiocyanate typically involves the reaction of hexyl mercaptan with carbon disulfide and methyl iodide, followed by the addition of thiocyanate. The reaction conditions often require a base such as sodium hydroxide to facilitate the formation of the thiocyanate group.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(Hexyldisulfanyl)methyl thiocyanate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiocyanate group to an amine or other functional groups.
Substitution: The thiocyanate group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4) are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Applications De Recherche Scientifique
(Hexyldisulfanyl)methyl thiocyanate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s reactivity with biological molecules makes it useful in studying biochemical pathways.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (hexyldisulfanyl)methyl thiocyanate involves its interaction with various molecular targets. The thiocyanate group can participate in nucleophilic substitution reactions, while the (hexyldisulfanyl)methyl group can undergo oxidation or reduction. These interactions can affect biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (Methyldisulfanyl)methyl thiocyanate
- (Ethyldisulfanyl)methyl thiocyanate
- (Butyldisulfanyl)methyl thiocyanate
Comparison
(Hexyldisulfanyl)methyl thiocyanate is unique due to its longer alkyl chain, which can influence its solubility, reactivity, and interactions with other molecules. This makes it distinct from its shorter-chain analogs like (methyldisulfanyl)methyl thiocyanate and (ethyldisulfanyl)methyl thiocyanate.
Propriétés
Numéro CAS |
61079-33-2 |
|---|---|
Formule moléculaire |
C8H15NS3 |
Poids moléculaire |
221.4 g/mol |
Nom IUPAC |
(hexyldisulfanyl)methyl thiocyanate |
InChI |
InChI=1S/C8H15NS3/c1-2-3-4-5-6-11-12-8-10-7-9/h2-6,8H2,1H3 |
Clé InChI |
KZHZAWHBFLIMII-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCSSCSC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



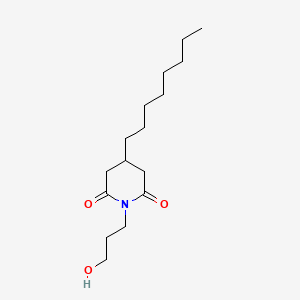
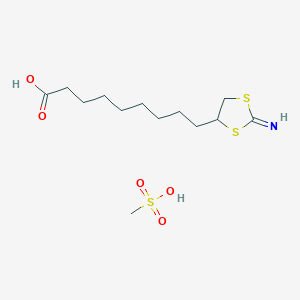

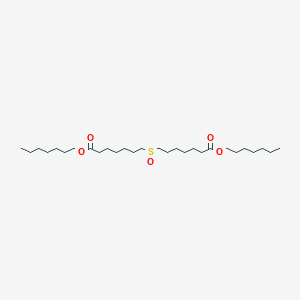
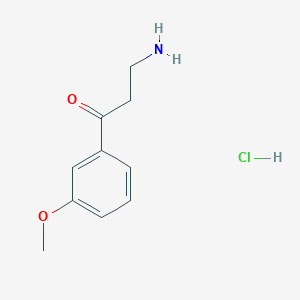
![3-[(Methoxyimino)methyl]benzoic acid](/img/structure/B14584267.png)
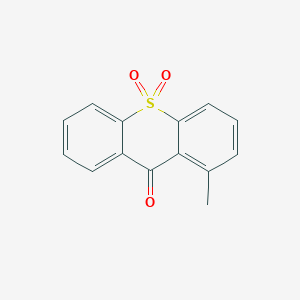
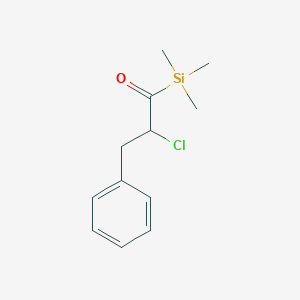
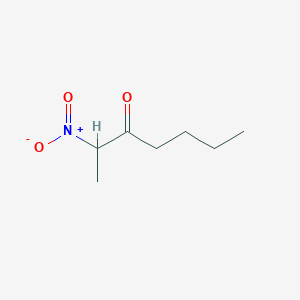
![2-Azaspiro[4.5]decane-1,3-dione, 2-(4-nitrophenyl)-](/img/structure/B14584279.png)
![N-[2,2-Bis(hexyloxy)ethyl]-2-bromo-N-(2,6-dimethylphenyl)acetamide](/img/structure/B14584290.png)
![6-Butyl-1-[(4-chlorophenyl)methyl]-4-methylquinolin-2(1H)-one](/img/structure/B14584296.png)
